1-(4-methylbenzyl)-1H-indole-2,3-dione 1-(4-methylbenzyl)-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 79183-26-9
VCID: VC1990349
InChI: InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3
SMILES: CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

1-(4-methylbenzyl)-1H-indole-2,3-dione

CAS No.: 79183-26-9

Cat. No.: VC1990349

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylbenzyl)-1H-indole-2,3-dione - 79183-26-9

Specification

CAS No. 79183-26-9
Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name 1-[(4-methylphenyl)methyl]indole-2,3-dione
Standard InChI InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3
Standard InChI Key UOSUSTXEXDHJEO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Canonical SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O

Introduction

Chemical Identity and Structural Characteristics

1-(4-Methylbenzyl)-1H-indole-2,3-dione is an indole derivative characterized by a 4-methylbenzyl group attached to the nitrogen atom of an indole-2,3-dione core structure. This compound features an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and is substituted at the 1-position with a 4-methylbenzyl group. The presence of dione functional groups at the 2 and 3 positions of the indole structure indicates that it contains two carbonyl (C=O) groups, contributing to its reactivity and potential biological activity .

Basic Identification Data

ParameterValue
CAS Number79183-26-9
IUPAC Name1-[(4-methylphenyl)methyl]indole-2,3-dione
Molecular FormulaC₁₆H₁₃NO₂
Molecular Weight251.28 g/mol
InChIInChI=1/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3
Standard InChIKeyUOSUSTXEXDHJEO-UHFFFAOYSA-N
Synonyms1-(4-Methylbenzyl)indoline-2,3-dione; 1H-indole-2,3-dione, 1-[(4-methylphenyl)methyl]-

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that define its behavior in various environments:

PropertyValue
Physical StateSolid
ColorNot specifically documented
Melting Point144-146°C
Boiling Point429.3±48.0°C (Predicted)
Density1.274±0.06 g/cm³ (Predicted)
pKa-2.55±0.20 (Predicted)
SolubilityNot specifically documented, likely soluble in organic solvents
Hazard ClassificationIrritant

The methyl group on the benzyl moiety enhances the lipophilicity of the compound, which may influence its solubility and interactions with biological systems . The presence of two carbonyl groups at positions 2 and 3 contributes to its reactivity, particularly in nucleophilic addition reactions.

Synthesis Methods

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione typically involves N-alkylation of indole-2,3-dione (isatin) with 4-methylbenzyl chloride. Based on synthetic approaches for similar compounds, the following general method can be inferred:

Standard Synthesis Procedure

The compound can be synthesized through a reaction between isatin and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in N,N-dimethylformamide (DMF) . The reaction typically proceeds under inert atmosphere conditions:

  • Isatin is treated with potassium carbonate and potassium iodide in DMF at 0°C under inert atmosphere

  • 4-Methylbenzyl chloride is added to the reaction mixture

  • The temperature is raised to approximately 110°C and maintained for around 3 hours

  • The reaction mixture is worked up and purified to obtain the desired product

This method typically yields the target compound with high purity (≥95%) and good yield.

Biological Activities

Indole derivatives, including 1-(4-methylbenzyl)-1H-indole-2,3-dione, have demonstrated a wide range of biological activities. These activities make them valuable scaffolds for drug discovery and development.

SupplierProduct ReferencePurityPackage SizePrice Range (€/USD)Estimated Delivery
Matrix Scientific042997>95%500mg$118Not specified
Matrix Scientific042997>95%1g$151Not specified
TRCB486450Not specified500mg$155Not specified
TRCB486450Not specified100mg$60Not specified
VWR/Matrix Scientific042997-500MG≥95%500mg$181.54Not specified
Supplier in search result 154-OR3220895%1g209.00 €Wed 23 Apr 25
Supplier in search result 154-OR3220895%5g582.00 €Wed 23 Apr 25
Supplier in search result 154-OR3220895%10g952.00 €Wed 23 Apr 25

The compound is classified as an irritant, indicating potential risks to skin and mucous membranes upon exposure. Appropriate safety precautions should be observed during handling .

Structure-Activity Relationships and Comparisons with Related Compounds

Understanding the relationship between the structure of 1-(4-methylbenzyl)-1H-indole-2,3-dione and its biological activities requires comparison with related indole derivatives.

Comparison with Other N-Substituted Indole-2,3-diones

CompoundStructural DifferenceNotable PropertiesReference
1H-Indole-2,3-dione (Isatin)No N-substitutionParent compound, anticancer properties
1-Methyl-1H-indole-2,3-dioneMethyl group at N1 positionSimpler structure, anticancer activity
1-(4-Methoxybenzyl)-1H-indole-2,3-dioneMethoxy group on benzyl substituentSimilar synthetic approach, potentially different bioactivity
1-(4-Methylbenzyl)-1H-indole-2,3-dione 3-oximeContains oxime group at position 3Modified reactivity profile

The N-substitution pattern significantly influences the biological activities of indole-2,3-diones. The 4-methylbenzyl group in 1-(4-methylbenzyl)-1H-indole-2,3-dione may confer specific interactions with biological targets that differ from those of related compounds.

Applications in Drug Discovery and Development

The potential applications of 1-(4-methylbenzyl)-1H-indole-2,3-dione in drug discovery and development are primarily based on its structural features and the known activities of related indole derivatives.

Pharmaceutical Research

1-(4-Methylbenzyl)-1H-indole-2,3-dione serves as an important scaffold in medicinal chemistry due to its potential biological activities. The indole core is considered a "privileged motif" for the target-based design and development of anticancer agents and other drugs . The compound can be used as a synthon for the preparation of a large number of bioactive heterocycles.

Research Challenges and Future Directions

Despite the potential of 1-(4-methylbenzyl)-1H-indole-2,3-dione in drug discovery, several challenges and opportunities remain to be addressed.

Current Research Limitations

Future Research Directions

Future research could focus on:

  • Detailed mechanistic studies to elucidate how 1-(4-methylbenzyl)-1H-indole-2,3-dione interacts with biological targets.

  • Synthesis of derivative libraries to explore structure-activity relationships and identify more potent and selective compounds.

  • Development of more efficient and environmentally friendly synthetic routes, possibly utilizing microwave irradiation or other green chemistry approaches .

  • Investigation of potential synergistic effects with established therapeutic agents for cancer and other diseases.

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